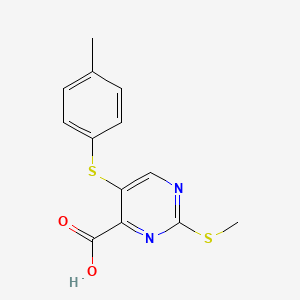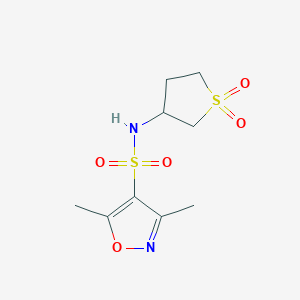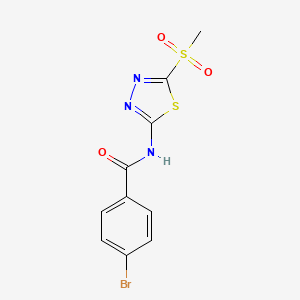![molecular formula C27H21N5O3S2 B12207212 N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide](/img/structure/B12207212.png)
N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the pyrazole ring and the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic sulfonamides and benzimidazole derivatives. Examples include:
Diethyl malonate: A simpler ester with applications in organic synthesis.
Polynitroaromatic compounds: These compounds share some structural features and are used in various chemical reactions.
Uniqueness
What sets N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C27H21N5O3S2 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-[4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H21N5O3S2/c1-30(2)37(34,35)21-12-8-9-18(15-21)25-19(17-31(29-25)20-10-4-3-5-11-20)16-24-26(33)32-23-14-7-6-13-22(23)28-27(32)36-24/h3-17H,1-2H3/b24-16- |
InChI Key |
RDESVXAKFHQECO-JLPGSUDCSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B12207165.png)

![4-[(2Z)-2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B12207171.png)
![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12207179.png)
![2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12207182.png)
![2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B12207193.png)
![(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12207197.png)
![(2,3-dimethyl-1H-indol-5-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12207205.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B12207219.png)
![2-(4-tert-butylphenyl)-7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12207227.png)


![5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12207234.png)
